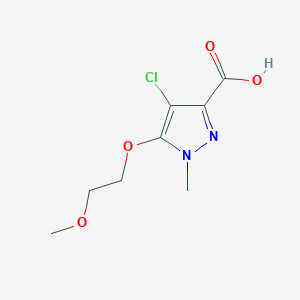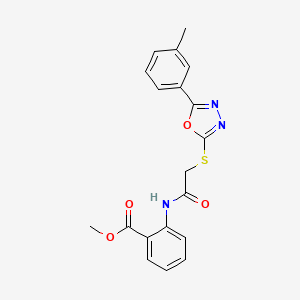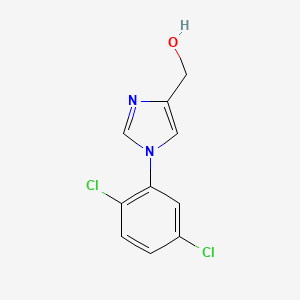
5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a benzofuran ring fused with a thioxothiazolidinone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of benzofuran-2-carbaldehyde with 2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or under reflux conditions until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the thioxothiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the benzofuran or thioxothiazolidinone rings .
科学的研究の応用
Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.
Biology: It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, the compound is explored as a potential therapeutic agent for treating infections, cancer, and inflammatory diseases.
作用機序
The mechanism of action of 5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. Its anticancer effects could be due to inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation pathways .
類似化合物との比較
Similar Compounds
Benzofuran derivatives: Compounds like benzofuran-2-carbaldehyde and benzofuran-2-carboxylic acid share the benzofuran core structure.
Thiazolidinone derivatives: Compounds such as 2-thioxothiazolidin-4-one and its various substituted derivatives are structurally related.
Uniqueness
5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one is unique due to the combination of the benzofuran and thioxothiazolidinone moieties, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties .
特性
分子式 |
C12H7NO2S2 |
|---|---|
分子量 |
261.3 g/mol |
IUPAC名 |
(5E)-5-(1-benzofuran-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H7NO2S2/c14-11-10(17-12(16)13-11)6-8-5-7-3-1-2-4-9(7)15-8/h1-6H,(H,13,14,16)/b10-6+ |
InChIキー |
MCIXPJLOMAXCER-UXBLZVDNSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C/3\C(=O)NC(=S)S3 |
正規SMILES |
C1=CC=C2C(=C1)C=C(O2)C=C3C(=O)NC(=S)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779746.png)

![7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11779753.png)
![7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11779758.png)





![2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11779773.png)

![tert-Butyl 4-(8-cyclopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B11779784.png)


